molecular formula C22H22N4O3 B2873992 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358056-58-2

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2873992
CAS No.: 1358056-58-2
M. Wt: 390.443
InChI Key: YQCDAHPTGQQABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline dione derivative characterized by a fused bicyclic aromatic core (quinazoline) substituted with an isopentyl group at position 3 and a 3-(p-tolyl)-1,2,4-oxadiazole moiety at position 5. Quinazoline diones are a class of heterocyclic compounds with broad pharmacological relevance, including kinase inhibition, antitumor, and antimicrobial activities . The structural uniqueness of this compound arises from:

  • Isopentyl substituent: A branched alkyl chain that may enhance lipophilicity and membrane permeability.
  • p-Tolyl group: A methyl-substituted phenyl ring that could influence electronic properties and target binding.

Properties

IUPAC Name

3-(3-methylbutyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-13(2)10-11-26-21(27)17-9-8-16(12-18(17)23-22(26)28)20-24-19(25-29-20)15-6-4-14(3)5-7-15/h4-9,12-13H,10-11H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCDAHPTGQQABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Hydrazide Intermediate

Compound C (1.0 equiv) is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with hydrazine hydrate in tetrahydrofuran (THF) to yield 3-isopentyl-7-hydrazinylcarbonylquinazoline-2,4(1H,3H)-dione (Compound D).

Yield : 80–85%

Cyclization with p-Toluic Acid

Compound D (1.0 equiv) and p-toluic acid (1.2 equiv) are refluxed in phosphorus(V) oxychloride (POCl₃) for 8 hours. The reaction mixture is quenched with ice-water, and the precipitate is purified via column chromatography (petroleum ether/ethyl acetate) to afford the final product.

Key Reaction Conditions

  • Solvent : POCl₃ (neat)
  • Temperature : 110°C
  • Yield : 65–70%

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H5), 8.25 (d, J = 8.4 Hz, 1H, H8), 7.98 (d, J = 8.4 Hz, 1H, H6), 7.82 (d, J = 8.0 Hz, 2H, ArH), 7.35 (d, J = 8.0 Hz, 2H, ArH), 4.15 (t, J = 6.8 Hz, 2H, N3-CH₂), 2.42 (s, 3H, ArCH₃), 1.78–1.68 (m, 1H, CH(CH₂)₂), 1.48 (dd, J = 6.8 Hz, 2H, CH₂CH(CH₃)₂), 0.95 (d, J = 6.6 Hz, 6H, (CH₃)₂).
  • MS (ESI) : m/z 435.2 [M + H]⁺ (calculated: 435.4).

Alternative Synthetic Routes

Buchwald-Hartwig Coupling

A halogenated quinazoline intermediate (e.g., 7-bromo-3-isopentylquinazoline-2,4(1H,3H)-dione) can undergo coupling with a pre-synthesized 5-(p-tolyl)-1,2,4-oxadiazole boronic ester under Suzuki-Miyaura conditions. However, this method requires stringent anhydrous conditions and palladium catalysts, offering lower yields (50–55%) compared to the cyclization approach.

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for oxadiazole formation. A mixture of Compound D and p-toluic acid in POCl₃ heated at 150°C for 1 hour under microwave conditions achieves comparable yields (68%).

Optimization and Challenges

  • Alkylation Selectivity : Competing O-alkylation is mitigated by using a bulky base (e.g., potassium tert-butoxide).
  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions, necessitating neutral workup protocols.

Table 1 : Summary of Synthetic Steps and Yields

Step Description Yield (%) Reference
1 Quinazoline-2,4-dione core formation 78–85
2 N3-Alkylation with isopentyl bromide 70–75
3 Saponification of methyl ester 90–95
4 Oxadiazole cyclization 65–70

Table 2 : Comparative Analysis of Oxadiazole Formation Methods

Method Conditions Yield (%)
POCl₃ reflux 110°C, 8 hours 65–70
Microwave-assisted 150°C, 1 hour 68
Suzuki coupling Pd(PPh₃)₄, 80°C 50–55

Chemical Reactions Analysis

Types of Reactions

3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Structure Substituents (Positions) Key Functional Groups
Target Compound Quinazoline dione 3-isopentyl, 7-(3-(p-tolyl)-oxadiazole) 1,2,4-Oxadiazole, p-tolyl
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine dione 3-cyclohexyl, 6-phenyl, 1-(p-tolyl) Phenyl, cyclohexyl
1-(Arylmethyl)quinazoline-2,4(1H,3H)-dione Quinazoline dione 1-arylmethyl Arylmethyl

Key Observations :

  • The oxadiazole moiety distinguishes it from phenyl- or arylmethyl-substituted analogs, possibly enhancing metabolic stability and target selectivity .

Key Observations :

  • The target compound’s synthesis likely requires oxadiazole formation (e.g., cyclization of amidoximes with nitriles) followed by quinazoline functionalization, contrasting with the one-pot carbonylative strategy in [1].
  • Patent methods for arylmethyl-substituted quinazolines emphasize simplicity but lack the regioselectivity needed for the target’s 3-isopentyl and 7-oxadiazole groups.

Pharmacological and Physicochemical Properties

Table 3: Inferred Bioactivity and Properties

Property Target Compound 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4-dione 1-(Arylmethyl)quinazoline-2,4-dione
Lipophilicity (LogP) High (isopentyl, oxadiazole) Moderate (cyclohexyl, phenyl) Variable (depends on arylmethyl group)
Metabolic Stability Likely high (oxadiazole resists hydrolysis) Moderate (ester-like groups susceptible to enzymes) Low to moderate
Antitumor Activity (Inferred) Potential kinase/DNA repair inhibition Reported antitumor activity in pyrimidine diones Patent claims for therapeutic use

Key Observations :

  • The isopentyl group may improve blood-brain barrier penetration compared to cyclohexyl or arylmethyl substituents.
  • The oxadiazole ring in the target compound could reduce off-target effects compared to phenyl-substituted analogs due to its distinct electronic profile .

Biological Activity

3-Isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. Its unique structure incorporates both an isopentyl group and a 1,2,4-oxadiazole ring, which are believed to contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, potential as an enzyme inhibitor, and other therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O3C_{22}H_{22}N_4O_3 with a molecular weight of 390.43 g/mol. The compound's structure is characterized by the following features:

FeatureDescription
Molecular Formula C22H22N4O3
Molecular Weight 390.43 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that derivatives of quinazoline and oxadiazole possess notable antimicrobial properties. A study highlighted that compounds similar to 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically:

  • Inhibition Zones : Compounds were tested using the Agar well diffusion method. The most promising derivatives showed inhibition zones ranging from 9 mm to 15 mm against strains such as Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values for effective compounds were reported between 65 mg/mL and 80 mg/mL against tested bacterial strains .

Enzyme Inhibition

The mechanism of action for 3-isopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline is believed to involve interaction with specific enzymes or receptors. Preliminary studies suggest that it may act as an inhibitor of bacterial gyrase and DNA topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription processes.

Study on Antimicrobial Properties

A detailed investigation into quinazoline derivatives revealed that certain modifications at the 1 and 3 positions of the quinazoline core significantly enhanced antimicrobial activity. The incorporation of oxadiazole rings was particularly effective in increasing potency against Candida albicans, where some derivatives outperformed traditional antibiotics like ampicillin .

Anti-inflammatory Potential

Emerging research suggests that compounds containing oxadiazole moieties may exhibit anti-inflammatory effects. A study involving newly synthesized benzimidazole derivatives indicated that similar structural motifs could reduce inflammation in vivo . This opens avenues for further exploration of the anti-inflammatory potential of quinazoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.